![molecular formula C11H19N3O2 B7632859 N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide](/img/structure/B7632859.png)
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide, also known as BPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
科学的研究の応用
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide has been found to have potential applications in biomedical research, particularly in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
作用機序
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide works by inhibiting the activity of enzymes called histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in cell growth and survival, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the reduction of inflammation. This compound has also been found to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide in lab experiments is its specificity for HDACs, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
Future research on N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide could focus on developing more efficient synthesis methods, improving its solubility in water, and exploring its potential applications in other areas of biomedical research, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies could investigate the mechanisms by which this compound induces apoptosis and inhibits cancer cell growth, which could lead to the development of more effective cancer treatments.
合成法
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide can be synthesized through a multistep process that involves the reaction of 3-(1-hydroxyethyl)pyrazole with butanoyl chloride, followed by a reaction with 2-amino-2-methyl-1-propanol. The resulting product is this compound, which can be purified through recrystallization.
特性
IUPAC Name |
N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-4-8(2)12-11(16)7-14-6-5-10(13-14)9(3)15/h5-6,8-9,15H,4,7H2,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVQWFFMGVIHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=CC(=N1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

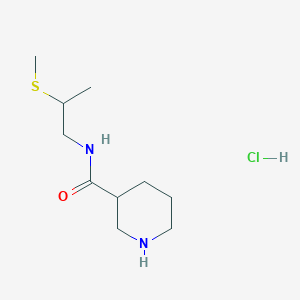
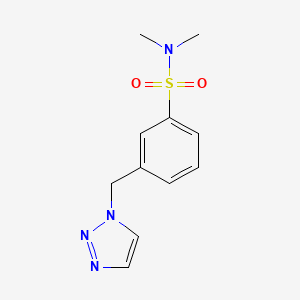
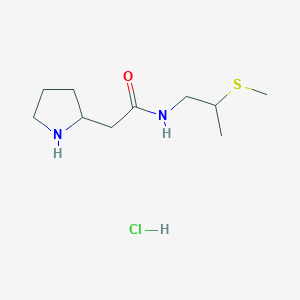
![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)
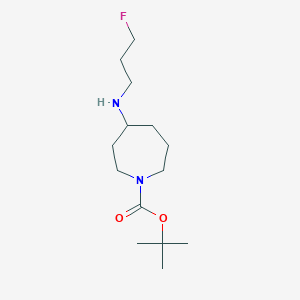
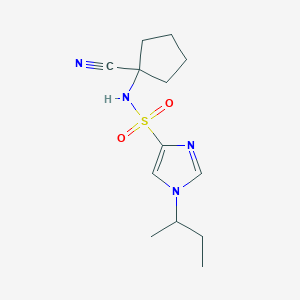
![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)
![(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide](/img/structure/B7632818.png)
![N-[1-(oxan-4-yl)propan-2-yl]-5-pyridin-2-yl-1H-pyrazol-4-amine](/img/structure/B7632825.png)

![N-[(5-fluoropyridin-2-yl)-phenylmethyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7632842.png)
![6-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)-2-methyl-4H-1,4-benzothiazin-3-one](/img/structure/B7632850.png)
![1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole](/img/structure/B7632867.png)
![N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7632889.png)